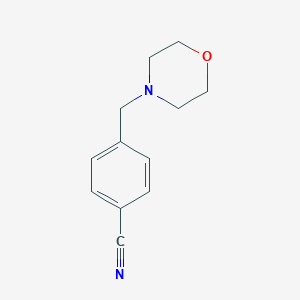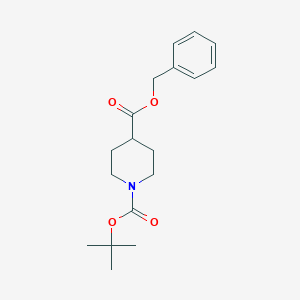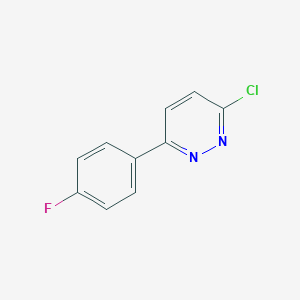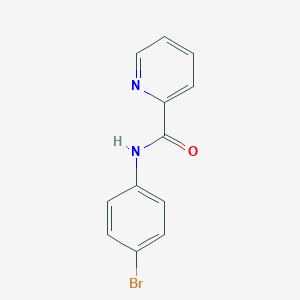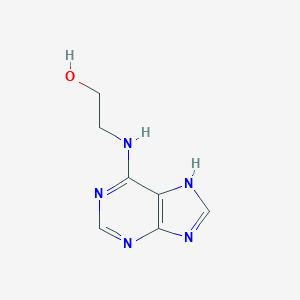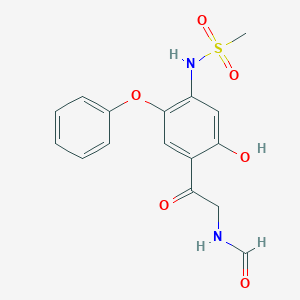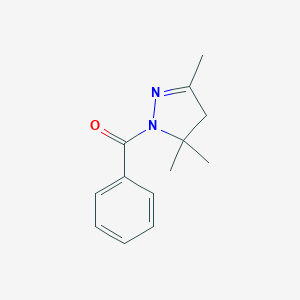
phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone, also known as PTPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PTPM is a pyrazolone derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone is not fully understood, but it is believed to be related to its ability to chelate metal ions. phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has been shown to selectively bind to copper ions, which can lead to the formation of reactive oxygen species and subsequent DNA damage. phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has also been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes.
Efectos Bioquímicos Y Fisiológicos
Phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant activities. phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has also been shown to inhibit the growth of bacteria and fungi, and to protect against oxidative stress-induced cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has several advantages for lab experiments, including its high selectivity for copper ions, its ability to function as a fluorescent probe, and its potential as an anti-cancer agent. However, phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its interactions with other metal ions and biomolecules. phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone could also be used as a tool for studying the role of copper ions in biological systems and for the development of new diagnostic and therapeutic approaches.
Métodos De Síntesis
Phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone can be synthesized using various methods, including the reaction of 3,5,5-trimethyl-1-pyrazolyl hydrazine with benzoyl chloride in the presence of a base, or the reaction of 3,5,5-trimethyl-1-pyrazolyl hydrazine with benzaldehyde in the presence of acetic anhydride. The yield of phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
Phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the synthesis of metal complexes, and as a potential anti-cancer agent. phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone has also been used as a reagent for the determination of trace amounts of copper ions in water samples.
Propiedades
Número CAS |
4590-79-8 |
|---|---|
Nombre del producto |
phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone |
Fórmula molecular |
C13H16N2O |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
phenyl-(3,5,5-trimethyl-4H-pyrazol-1-yl)methanone |
InChI |
InChI=1S/C13H16N2O/c1-10-9-13(2,3)15(14-10)12(16)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
Clave InChI |
VNANOPQDFPYYLB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C)C)C(=O)C2=CC=CC=C2 |
SMILES canónico |
CC1=NN(C(C1)(C)C)C(=O)C2=CC=CC=C2 |
Otros números CAS |
4590-79-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



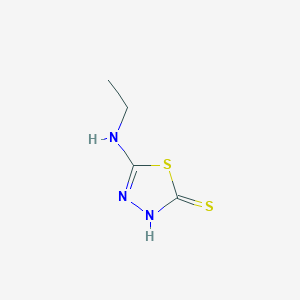
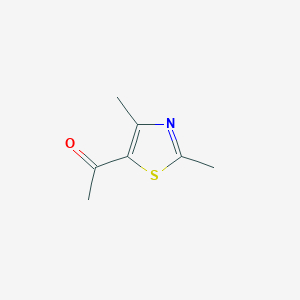
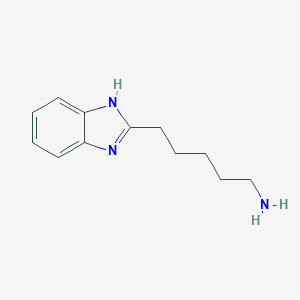
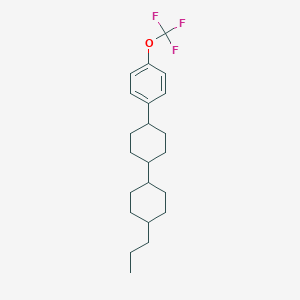
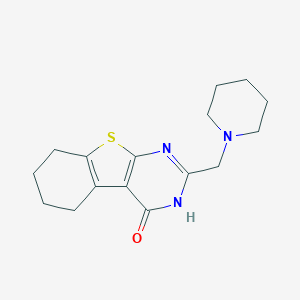
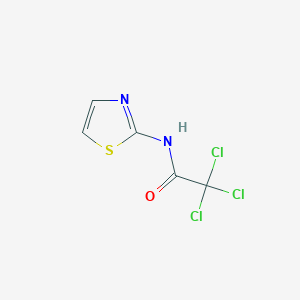
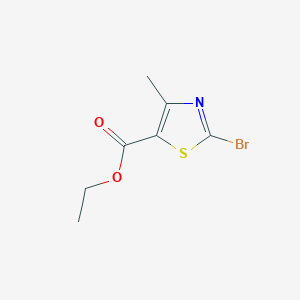
![4-Chloro-2-methylbenzo[h]quinoline](/img/structure/B182010.png)
